2,2-Difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O3/c6-5(7)1-4(5,2-8)3(9)10/h8H,1-2H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWCUAVZFFBHDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)(CO)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2356855-45-1 | |
| Record name | 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method involves the reaction of chlorodifluoromethane with concentrated potassium hydroxide in dioxane, using tetraphenylarsonium chloride as a catalyst . This reaction yields the desired cyclopropane derivative, although the yield may be relatively low.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of cyclopropanation and the use of fluorinated reagents suggest that scalable methods could be developed based on existing synthetic routes.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid results in 2,2-Difluoro-1-(carboxymethyl)cyclopropane-1-carboxylic acid.
Reduction: Reduction of the carboxylic acid group yields 2,2-Difluoro-1-(hydroxymethyl)cyclopropane-1-methanol.
Substitution: Substitution of fluorine atoms can lead to a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism by which 2,2-Difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylic acid exerts its effects depends on its interaction with molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The hydroxymethyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent-Driven Structural and Functional Differences
2,2-Difluorocyclopropanecarboxylic Acid (CAS 107873-03-0)
- Structure : Lacks the hydroxymethyl group; substituents are two fluorines and a carboxylic acid.
- Molecular Formula : C4H4F2O2 (MW: 122.07 g/mol) .
(±)-2,2-Difluoro-1-methylcyclopropanecarboxylic Acid (CAS 128073-33-6)
- Structure : Methyl (-CH3) substituent instead of hydroxymethyl.
- Molecular Formula : C5H6F2O2 (MW: 136.10 g/mol) .
- Key Differences : The methyl group increases steric bulk and lipophilicity, which may enhance membrane permeability but reduce solubility. This analog is less polar than the hydroxymethyl variant, affecting its pharmacokinetic profile.
1-Ethyl-2,2-difluorocyclopropane-1-carboxylic Acid (CID 137698959)
Aromatic Derivatives
- 2,2-Difluoro-1-(3-methoxyphenyl)cyclopropane-1-carboxylic Acid (CAS 2168875-92-9) :
- 2,2-Difluoro-1-(4-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylic Acid :
Hydroxymethyl-Containing Analog
- 2-(Hydroxymethyl)-1-(4-methylphenyl)cyclopropane-1-carboxylic Acid (CAS 63106-88-7) :
Functional Implications
- Hydroxymethyl Group : Enhances hydrophilicity and hydrogen-bonding capacity, improving solubility and interaction with polar biological targets (e.g., enzymes like ACC deaminase) .
- Fluorine Atoms : Increase metabolic stability and electronegativity, influencing binding affinity and resistance to oxidation .
- Aromatic Substituents : Improve binding to hydrophobic pockets in proteins but may reduce bioavailability due to poor solubility .
Biological Activity
2,2-Difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylic acid is a unique cyclopropane derivative characterized by the presence of two fluorine atoms, a hydroxymethyl group, and a carboxylic acid group. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its distinctive structural features and potential biological activities.
The compound's molecular formula is , with a molecular weight of 166.10 g/mol. Its structure includes:
- Fluorine Substituents : Enhancing stability and reactivity.
- Hydroxymethyl Group : Providing sites for hydrogen bonding.
- Carboxylic Acid Group : Contributing to acidity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of fluorine atoms can modify the compound's reactivity and binding affinity to enzymes or receptors. The hydroxymethyl and carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions, potentially influencing biochemical pathways.
Biological Activity
Recent studies have highlighted several aspects of the biological activity of this compound:
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. The fluorine substituents enhance the binding affinity to enzyme active sites, leading to effective inhibition.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic functions.
- Potential as a Drug Candidate : Due to its unique structure and biological properties, there is interest in exploring its potential as a drug candidate for various therapeutic applications, particularly in treating diseases where enzyme inhibition is beneficial.
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Case Study 1 : A study assessed the compound's inhibitory effects on a specific enzyme involved in cancer metabolism. Results indicated significant inhibition at micromolar concentrations, suggesting potential use in cancer therapeutics.
- Case Study 2 : Another study focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated a broad spectrum of activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Comparative Analysis
A comparison with similar compounds reveals the distinct advantages of this compound:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid | Amino group present | Moderate enzyme inhibition |
| 2,2-Difluoro-1-hydroxymethyl-cyclopropyl-methanol | Alcohol functional group | Limited antimicrobial activity |
| This compound | Unique combination of fluorine and functional groups | Significant enzyme inhibition and antimicrobial properties |
Q & A
Q. How can in-situ NMR techniques elucidate dynamic processes in catalytic applications of this compound?
- Methodological Answer :
- VT-NMR (Variable Temperature) : Monitor ring strain effects on reaction intermediates at −80°C to 100°C.
- DOSY**: Track diffusion coefficients to distinguish monomeric vs. aggregated states in solution.
- Cryo-EM : For solid-state reactions, resolve transient species trapped at low temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
